

Quinacrine Dihydrochloride Dihydrate: A Technical Guide to Solubility and Stability

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Compound of Interest

Compound Name: *Quinacrine dihydrochloride dihydrate*

Cat. No.: *B027041*

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Abstract

Quinacrine dihydrochloride dihydrate, a versatile acridine derivative with a history as an antimalarial agent, is now being explored for a range of therapeutic applications, including oncology and prion diseases. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for preclinical and clinical development. This technical guide provides a comprehensive overview of the solubility of **quinacrine dihydrochloride dihydrate** in various solvents and its stability under different environmental conditions. Detailed experimental protocols for assessing these parameters are also presented, alongside visualizations of its key signaling pathways.

Solubility Profile

The solubility of **quinacrine dihydrochloride dihydrate** is a critical parameter influencing its formulation, bioavailability, and in vitro assay design. Its solubility is dependent on the solvent system, pH, and temperature.

Solubility in Common Solvents

Quinacrine dihydrochloride dihydrate exhibits varied solubility in common laboratory solvents. The available quantitative data is summarized in Table 1.

Table 1: Solubility of **Quinacrine Dihydrochloride Dihydrate** in Various Solvents

Solvent	Solubility	Temperature	Notes
Water	1 g in 35 mL (~28.6 mg/mL)[1]	Room Temperature	A 1% aqueous solution has a pH of approximately 4.5.[1]
Water	10 to 50 mg/mL[2]	18°C (64°F)	-
Water	Soluble in hot water. [3]	Hot	-
Ethanol	Approximately 30 mg/mL[4][5]	Not Specified	Slightly soluble.[1]
DMSO	Approximately 5 mg/mL[4][5]	Not Specified	-
PBS (pH 7.2)	Approximately 10 mg/mL[4][5]	Not Specified	-
Methanol	Slightly soluble.[1][3]	Not Specified	-
Ether	Insoluble.[1]	Not Specified	-
Benzene	Insoluble.[1]	Not Specified	-
Acetone	Insoluble.[1]	Not Specified	-

Effect of pH on Aqueous Solubility

The solubility of **quinacrine dihydrochloride dihydrate** in aqueous solutions is significantly influenced by pH. As a weak base with pKa values of 10.3 and 7.7, its solubility is expected to be higher in acidic conditions where it is protonated. A 1% aqueous solution of quinacrine dihydrochloride has a pH of about 4.5.[1] While a detailed quantitative pH-solubility profile is not readily available in the public literature, the provided pKa values suggest that solubility will decrease as the pH increases above these values, leading to the precipitation of the free base.

Effect of Temperature on Aqueous Solubility

Quinacrine dihydrochloride dihydrate is more soluble in hot water than in cold water, indicating that its dissolution in water is an endothermic process.[3] However, specific quantitative data on the solubility of **quinacrine dihydrochloride dihydrate** in water at different temperatures is not widely available in the reviewed literature.

Stability Profile

The stability of **quinacrine dihydrochloride dihydrate** is a critical factor for its storage, handling, and formulation. It is susceptible to degradation by heat, light, and in aqueous solutions.

Solid-State Stability

As a crystalline solid, **quinacrine dihydrochloride dihydrate** is stable when stored at -20°C for at least four years.[4][5] It is described as being sensitive to light and hygroscopic, meaning it can absorb moisture from the air.[3]

Solution Stability

Aqueous solutions of quinacrine dihydrochloride are not recommended for storage for more than one day.[4][5] The stability of the compound in solution is influenced by several factors.

In both the solid state and in solution, the main thermal degradant of quinacrine is the N-deethyl compound.[6][7] Another impurity that can arise from oxidative stress in solution is quinacrine tertiary amine oxide.[6][7] When heated to decomposition, it emits very toxic fumes.[8]

Quinacrine is sensitive to light.[3] Photolytic degradation in solution can lead to the formation of at least two impurities through aromatic amine cleavage or O-demethylation.[6][7]

Table 2: Summary of **Quinacrine Dihydrochloride Dihydrate** Stability and Degradation

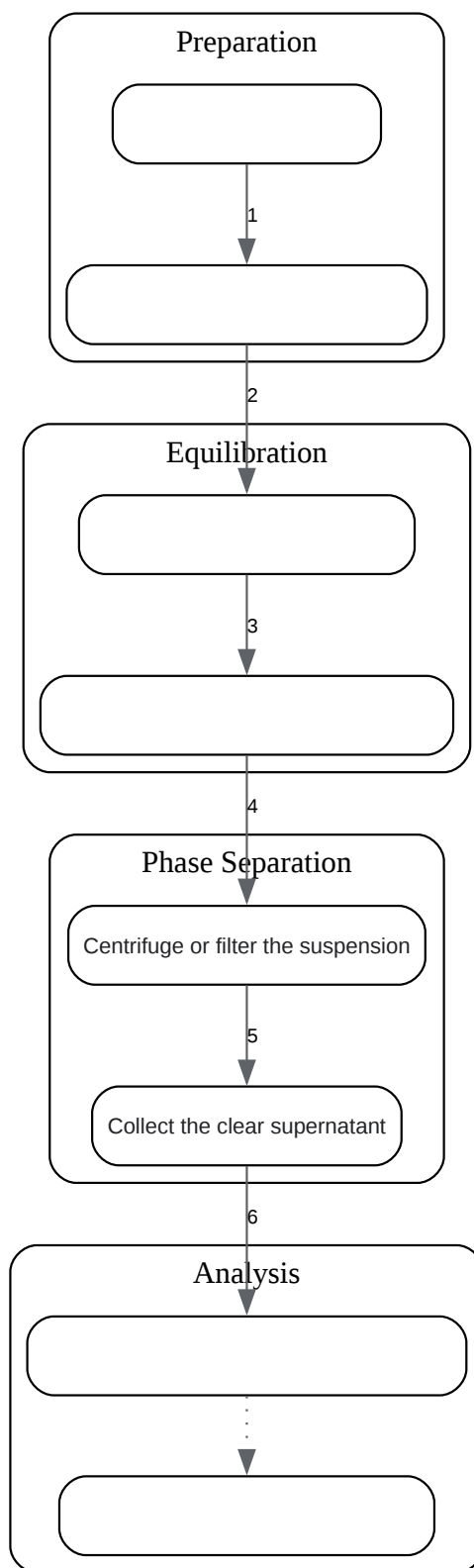
Condition	Stability	Degradation Products
Solid State		
-20°C, protected from light	Stable for ≥ 4 years[4][5]	-
Exposure to light	Light sensitive[3]	Not specified
Exposure to moisture	Hygroscopic[3]	Not specified
High temperature	Decomposes	N-deethyl compound[6][7]
Aqueous Solution		
Storage	Not recommended for > 1 day[4][5]	-
Thermal Stress	Unstable	N-deethyl compound, Quinacrine tertiary amine oxide[6][7]
Photolytic Stress (Light)	Unstable	Aromatic amine cleavage products, O-demethylation products[6][7]

Experimental Protocols

Accurate determination of solubility and stability is crucial in drug development. The following sections detail standardized experimental protocols.

Solubility Determination

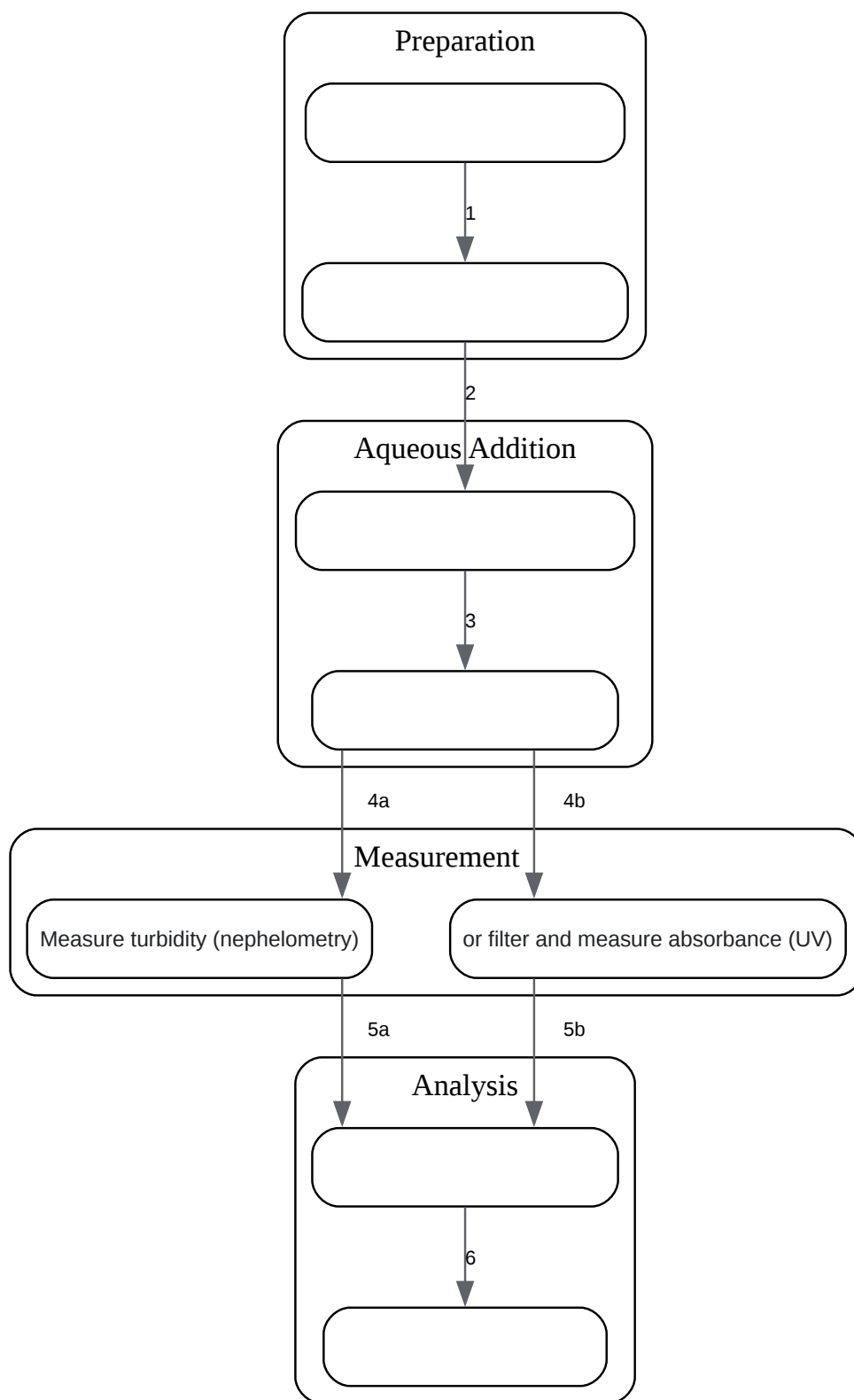
This method determines the equilibrium solubility of a compound.



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Thermodynamic Solubility Workflow

This high-throughput method assesses the solubility of a compound from a DMSO stock solution.



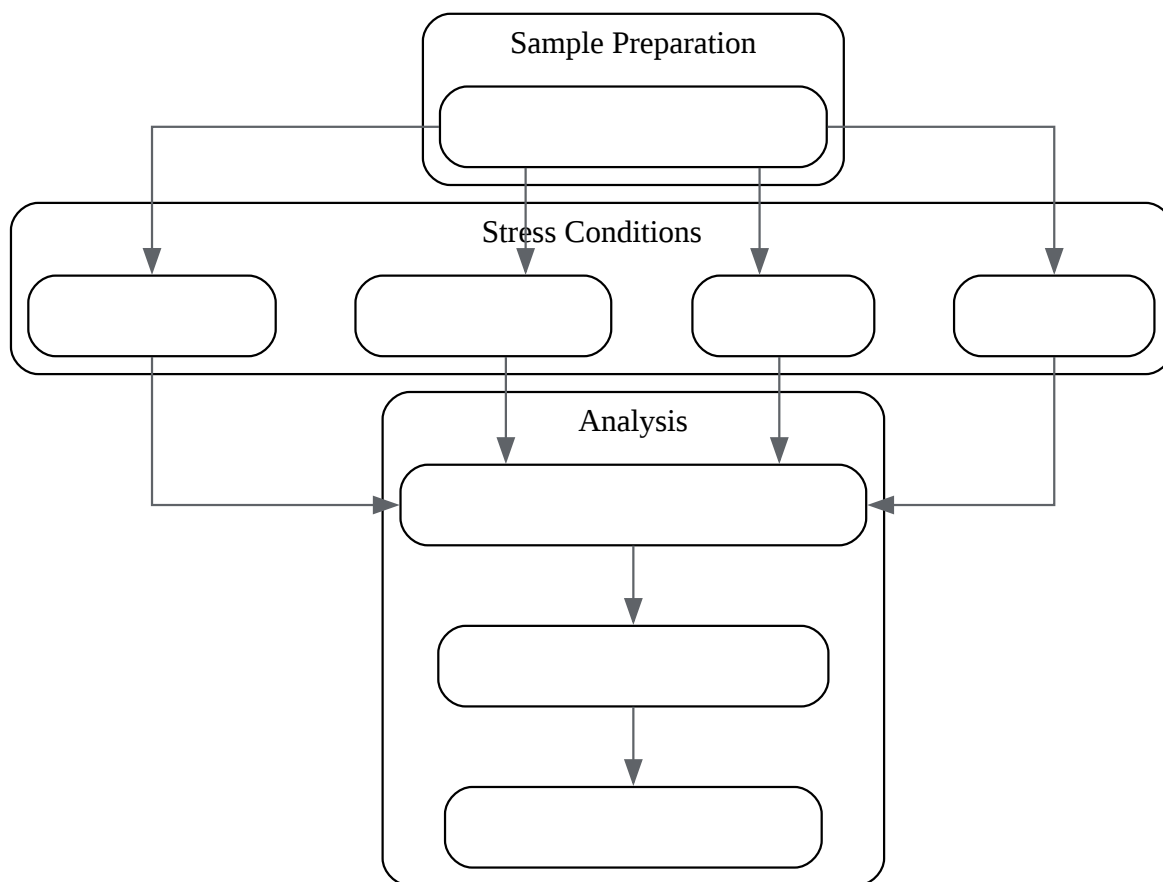
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Kinetic Solubility Workflow

Stability Assessment

Stability studies are conducted according to ICH guidelines to establish the re-test period or shelf life.

This involves subjecting the drug to harsh conditions to identify potential degradation products and pathways.

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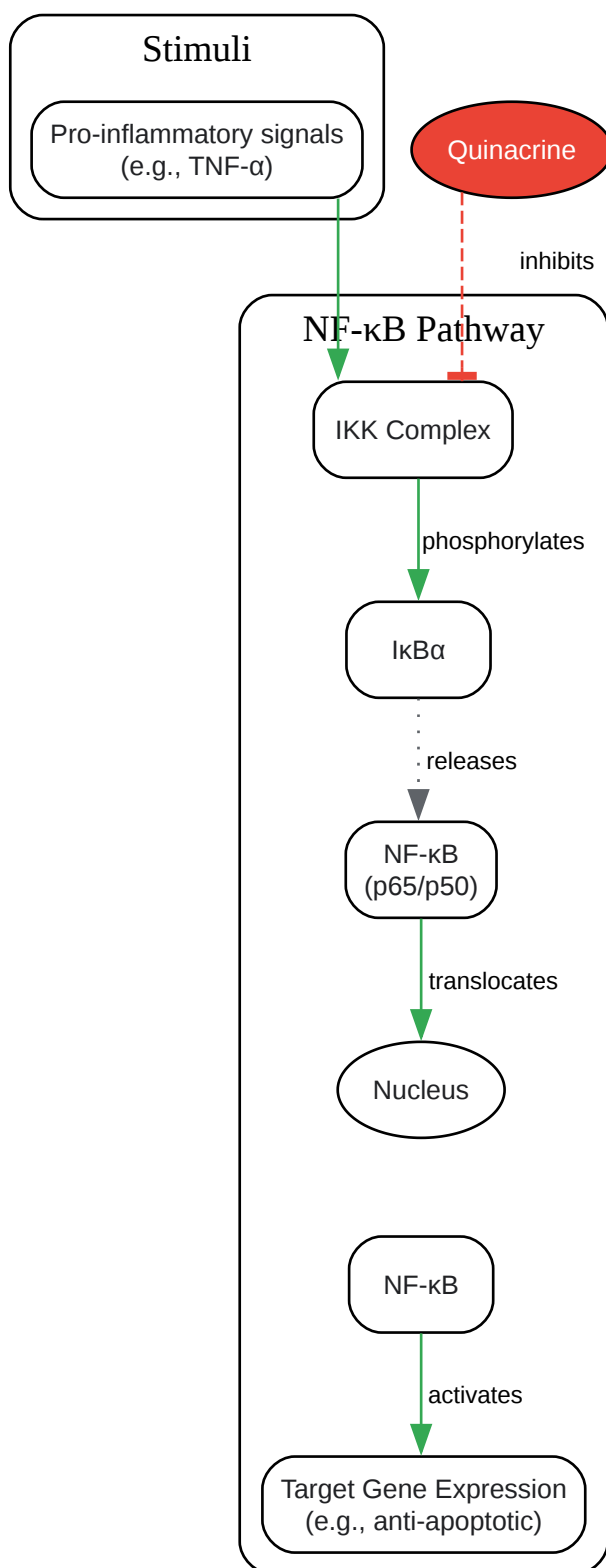
Forced Degradation Study Workflow

Signaling Pathways

Quinacrine exerts its biological effects through the modulation of several key signaling pathways, notably the NF- κ B and p53 pathways.

Inhibition of NF- κ B Signaling

Quinacrine has been shown to inhibit the activity of Nuclear Factor-kappa B (NF- κ B), a key regulator of inflammation and cell survival.[3][9][10][11][12] This inhibition can lead to the downregulation of anti-apoptotic proteins.

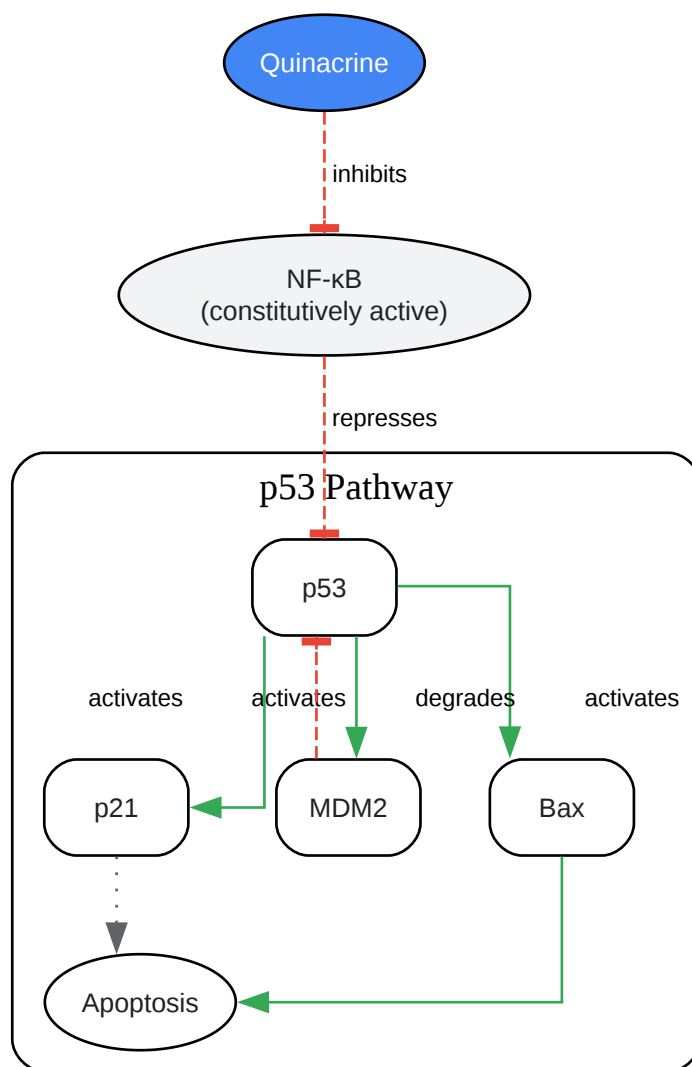


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Quinacrine's Inhibition of NF-κB

Activation of p53 Signaling

Quinacrine can activate the tumor suppressor protein p53, leading to the induction of apoptosis in cancer cells.^{[3][4][9][10][13][14]} This activation is often linked to its inhibition of NF- κ B.



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Quinacrine's Activation of p53

Conclusion

This technical guide has summarized the key solubility and stability characteristics of **quinacrine dihydrochloride dihydrate** based on currently available information. While general solubility in common solvents is known, further quantitative studies on the effects of pH

and temperature are warranted for comprehensive formulation development. The compound's instability in aqueous solution and its sensitivity to light and heat necessitate careful handling and storage. The provided experimental protocols offer a framework for researchers to conduct their own detailed assessments. Furthermore, the elucidation of its inhibitory effects on NF- κ B and activation of p53 signaling provides a basis for its continued investigation in various disease models.

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